Selanium

Description

Historical Trajectories in Selenium Chemistry and Discovery

The discovery of selenium is credited to the Swedish chemist Jöns Jacob Berzelius in 1817. rsc.orgrsc.org Berzelius, along with Johan Gottlieb Gahn, was investigating a red-brown sediment that had collected in the lead chambers of a sulfuric acid factory in Gripsholm, Sweden. rsc.orgnews-medical.net Initially, they suspected the substance to be the element tellurium due to the garlic-like odor it produced when heated, a characteristic similar to that of tellurium compounds. rsc.orgiupac.org However, upon further analysis, Berzelius concluded that it was a new element. rsc.orgwikipedia.org Noting its chemical similarities to sulfur and the previously discovered tellurium (named after the Latin word "Tellus," meaning Earth), Berzelius named the new element selenium, derived from the Greek word "selene," meaning Moon. rsc.orgwikipedia.org

Early research into selenium focused on characterizing its fundamental chemical and physical properties. Berzelius himself conducted extensive studies, and by 1818, he had described numerous selenium compounds and determined its atomic weight with remarkable accuracy. iupac.org A significant milestone in the history of selenium research was the discovery of its photoconductive properties by Willoughby Smith in 1873, which paved the way for its use in early electronic applications like photocells. wikipedia.org The synthesis of the first organoselenium compound, ethyl selenol, in 1847 marked the beginning of a new chapter in selenium chemistry. semanticscholar.org Despite these early discoveries, for a long time, selenium was primarily regarded for its toxicity. wikipedia.org It wasn't until the mid-20th century that its essential biological role began to be understood, starting with the discovery of its necessity for microorganisms in 1954 and for mammals in 1957. wikipedia.org

| Key Historical Events in Selenium Research | Year |

| Discovery of Selenium by Jöns Jacob Berzelius | 1817 |

| Naming of Selenium | 1818 |

| First Synthesis of an Organoselenium Compound (Ethyl selenol) | 1847 |

| Discovery of Selenium's Photoconductivity by Willoughby Smith | 1873 |

| Discovery of Selenium's Biological Essentiality in Microorganisms | 1954 |

| Discovery of Selenium's Biological Essentiality in Mammals | 1957 |

| Identification of Selenocysteine (B57510) in Proteins | 1970s |

Academic Significance of Selenium in Contemporary Scientific Disciplines

The academic significance of selenium has expanded dramatically from its initial focus in chemistry to encompass a wide array of scientific disciplines. Its unique properties make it a subject of interest in fields ranging from biology and medicine to materials science and environmental science.

In the realm of chemistry , selenium continues to be a focal point of research. Its compounds are widely used as catalysts in various organic reactions, including oxidations and reductions, often under mild conditions. numberanalytics.comthieme-connect.comalfachemic.com The development of organoselenium chemistry has led to the synthesis of novel compounds with diverse applications. semanticscholar.org

The importance of selenium in biology and biochemistry is profound. It is now understood to be an essential trace element for humans and many other organisms. mdpi.comujecology.com Its biological functions are primarily mediated through its incorporation into a class of proteins known as selenoproteins in the form of the 21st amino acid, selenocysteine. mdpi.comudel.edu These selenoproteins play crucial roles in antioxidant defense systems (e.g., glutathione (B108866) peroxidases), thyroid hormone metabolism, and immune function. mdpi.commdpi.comresearchgate.net Research in this area investigates the structure, function, and regulation of these vital proteins and their impact on human health. mdpi.comjst.go.jp

In materials science , selenium's semiconductor properties are of significant interest. wikipedia.orgthermofisher.com It is used in the manufacturing of photovoltaic cells, photocopiers, and other electronic devices. rsc.orgthermofisher.com Current research explores the properties of selenium at the nanoscale, including the development of selenium quantum dots and nanowires for advanced applications in optoelectronics and piezo-electrics. tandfonline.com Molecular dynamics simulations are also employed to study its mechanical properties for applications in thin films. scirp.org

Environmental science studies the dual nature of selenium. While it is an essential micronutrient, it can also be a contaminant in certain environments, often as a byproduct of industrial and agricultural activities. tandfonline.commdpi.com Research in this field focuses on understanding the biogeochemical cycling of selenium, its bioavailability in soils and water, and its potential for bioaccumulation in the food chain. researchgate.netnih.gov

| Discipline | Key Area of Selenium Research |

| Chemistry | Catalysis, Organoselenium Synthesis |

| Biology & Biochemistry | Selenoproteins, Antioxidant Defense, Thyroid Hormone Metabolism |

| Materials Science | Semiconductors, Photovoltaics, Nanomaterials |

| Environmental Science | Biogeochemical Cycling, Bioavailability, Bioremediation |

Multidisciplinary Research Methodologies in Selenium Science

The study of selenium necessitates a multidisciplinary approach, integrating methodologies from various scientific fields to gain a comprehensive understanding of its properties and functions.

Analytical chemistry provides the foundational tools for selenium research. Techniques such as mass spectrometry and atomic absorption spectroscopy are crucial for quantifying trace amounts of selenium in biological and environmental samples. scbt.com These methods are vital for studying selenium's bioavailability, distribution in tissues, and its cycling in the environment. scbt.comrsc.org

In molecular biology and biochemistry , researchers employ a range of techniques to study selenoproteins. This includes genetic engineering to understand the synthesis and function of these proteins and in silico modeling to predict their structure and interactions with other molecules. semanticscholar.orgudel.edu The study of selenoprotein expression and its role in cellular processes like redox signaling and protein folding are active areas of investigation. udel.edunih.gov

Materials science research on selenium utilizes advanced characterization techniques to probe its physical and electronic properties. Molecular dynamics simulations are used to model the behavior of selenium at the atomic level, providing insights into its mechanical properties under different conditions. scirp.org The synthesis and characterization of selenium-based nanomaterials involve a variety of sophisticated physical and chemical methods. tandfonline.com

Environmental science methodologies for studying selenium include field studies to monitor its levels in soil, water, and biota, as well as laboratory experiments to understand its transformation and transport in different environmental compartments. researchgate.netnih.gov Bioremediation strategies, which use microorganisms or plants to remove or detoxify selenium from contaminated environments, are also a significant area of research. tandfonline.com

Structure

2D Structure

Properties

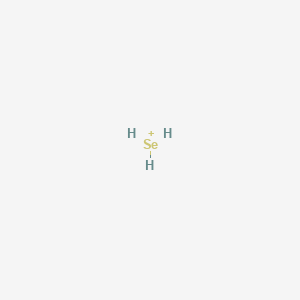

Molecular Formula |

H3Se+ |

|---|---|

Molecular Weight |

81.99 g/mol |

IUPAC Name |

selanium |

InChI |

InChI=1S/H2Se/h1H2/p+1 |

InChI Key |

SPVXKVOXSXTJOY-UHFFFAOYSA-O |

SMILES |

[SeH3+] |

Canonical SMILES |

[SeH3+] |

Origin of Product |

United States |

Inorganic Chemistry and Advanced Synthetic Strategies of Selenium Compounds

Allotropes of Elemental Selenium: Structural, Electronic, and Spectroscopic Characterization

Selenium, a fascinating element, exists in several allotropic forms, each with unique structural, electronic, and spectroscopic properties. These allotropes can be broadly categorized into amorphous and crystalline forms, with their interconversion often influenced by temperature. wikipedia.org

The common amorphous form is a brick-red powder, which, upon rapid melting and cooling, transforms into a black, vitreous solid. wikipedia.org This black, amorphous selenium consists of complex, irregular polymeric rings containing up to 1,000 atoms. wikipedia.org The red amorphous allotropes (α, β, and γ forms) can be obtained from solutions of black selenium by varying the solvent evaporation rate. wikipedia.org

The most stable and dense allotrope is gray crystalline selenium. It possesses a chiral hexagonal crystal lattice composed of helical polymeric chains. wikipedia.org Within these chains, the selenium-selenium (Se-Se) bond distance is approximately 237.3 picometers (pm), and the Se-Se-Se bond angle is about 103.1°. wikipedia.org The packing of these chains is densest in the α form. Other allotropes can contain Se₆ or Se₇ rings. wikipedia.org In the Se₈ rings, the average Se-Se distance is 233.5 pm, with an average Se-Se-Se angle of 105.7°. wikipedia.org

Recent research has also focused on quasi-two-dimensional (quasi-2D) allotropes of selenium, which are formed through interchain interactions. seu.edu.cnaps.org These quasi-2D allotropes, including α, δ, τ, and η-Se, exhibit unique electrical polarization behaviors such as ferroelectricity, ferrielectricity, and antiferroelectricity. seu.edu.cnaps.org Ab initio calculations have revealed that the magnitude and direction of this polarization can be tuned by rotating the constituent one-dimensional chains, which also influences the electronic band structure. seu.edu.cnaps.org

Spectroscopic techniques are crucial for characterizing these allotropes. For instance, UV-visible absorption spectra can differentiate between various forms. Biologically produced selenium nanospheres, for example, show distinct spectra compared to chemically formed amorphous red and vitreous black selenium. nih.gov Raman spectroscopy is another powerful tool for probing the internal structural arrangements of selenium atoms within different allotropes. monobasinresearch.org

Interactive Data Table: Structural Properties of Selenium Allotropes

| Allotrope | Crystal System | Structure | Se-Se Bond Distance (pm) | Se-Se-Se Bond Angle (°) |

| Gray Selenium | Hexagonal | Helical polymeric chains | 237.3 wikipedia.org | 103.1 wikipedia.org |

| α, β, γ-Selenium (red) | Monoclinic | Se₈ rings | ~233.5 (average) wikipedia.org | ~105.7 (average) wikipedia.org |

| Black Selenium | Amorphous | Irregular polymeric rings | - | - |

Modern Synthesis Techniques for Selenium(II) Compounds

Selenium(II) compounds are valuable intermediates in organic synthesis. Modern synthetic strategies often focus on the generation of reactive selenium(II) species in situ. One prominent method involves the reaction of selenium with sodium borohydride (B1222165) in protic solvents, providing a facile route for introducing selenium into organic molecules. acs.org

Another key approach is the use of selenium(I) chloride (Se₂Cl₂) as a potent electrophile. scbt.com It readily participates in nucleophilic substitution reactions with a variety of nucleophiles to form selenium(II) derivatives. scbt.com Its dimeric structure and ability to form adducts with Lewis bases contribute to its versatility in coordination chemistry. scbt.com

Phenylselenyl bromide is another important selenium(II) reagent, acting as an acid halide. scbt.com The selenium atom in this compound serves as a versatile electrophile, enabling the formation of various organoselenium compounds through nucleophilic substitution and cross-coupling reactions. scbt.com

Advanced Synthesis Techniques for Selenium(IV) Compounds

Selenium(IV) oxide (SeO₂) is a cornerstone reagent in the synthesis of various organic compounds, often used for oxidation reactions. mdpi.comresearchgate.net It is particularly known for the Riley oxidation, where it oxidizes compounds at the allylic position. nanografi.com Modern applications often utilize SeO₂ in catalytic amounts in conjunction with co-oxidants like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂). mdpi.comresearchgate.net This approach is more convenient and mitigates some of the toxicity concerns associated with using stoichiometric amounts of SeO₂. mdpi.com

The oxidation of methyl and methylene (B1212753) groups to formyl and keto groups, respectively, using stoichiometric SeO₂ remains a valuable synthetic route. mdpi.comresearchgate.net For example, the 7-methyl group of 2-acetylamino-7-methyl-1,8-naphthyridine can be oxidized to the corresponding formyl group in good yield using SeO₂ in 1,4-dioxane. mdpi.com

Selenous acid (H₂SeO₃), often used interchangeably with selenium dioxide in aqueous solutions, is a strong acid that forms selenite (B80905) ions. scbt.com It readily reacts with bases to produce selenite salts. nanografi.com

Mixed-ligand complexes of selenium(IV) have also been synthesized. For instance, selenium(IV) can be chelated with primary ligands like caffeine (B1668208) and secondary ligands such as L-valine or 2,2'-bipyridine. farmaciajournal.com These complexes are typically prepared by refluxing the components in a suitable solvent. farmaciajournal.com

Advanced Synthesis Techniques for Selenium(VI) Compounds

The synthesis of selenium(VI) compounds is less common compared to lower oxidation states. Selenates (SeO₄²⁻) are the most prominent examples of selenium(VI) compounds. They can be formed through the oxidation of lower oxidation state selenium compounds. While specific advanced synthetic techniques for selenium(VI) compounds are not extensively detailed in the provided search results, the general principle involves strong oxidizing conditions.

Chalcogenide Synthesis Involving Selenium: Advanced Approaches

The synthesis of metal chalcogenides, including selenides, is crucial for various applications in materials science. researchgate.net A variety of techniques are employed, such as hydrothermal/solvothermal methods, microwave-assisted synthesis, and sonochemical approaches. researchgate.net

A novel and powerful chemical pathway involves the phase-selective chemical extraction of selenium from nanoscale metal selenides using trioctylphosphine (B1581425) (TOP). acs.orgnih.gov This method allows for the synthesis, purification, and precise phase targeting of metal chalcogenides. For example, reacting NiSe₂ with TOP results in the formation of Ni₃Se₂. acs.orgnih.gov This technique can also be used as a template-based "conversion chemistry" reaction, for instance, transforming hollow NiSe₂ nanospheres into hollow NiSe nanospheres while retaining the morphology. acs.orgnih.gov

The synthesis of selenium-based zinc chalcogenides, such as zinc selenide (B1212193) (ZnSe), is important for applications in electronics and optoelectronics. frontiersin.org Colloidal synthesis, where precursors are injected into a hot solvent, is a common method for producing ZnSe quantum dots. frontiersin.org

Elucidating Reactivity Mechanisms of Selenium and its Inorganic Derivatives

Understanding the reactivity mechanisms of selenium and its compounds is fundamental to their application. The detoxification of inorganic selenium compounds like selenite (SeO₃²⁻) in biological systems begins with a non-enzymatic reaction with glutathione (B108866) (GSH) to form selenodiglutathione (B1680944) (GS-Se-SG). preprints.org This is followed by enzymatic reduction to glutathione selenopersulfide (GSSeH) and subsequently to hydrogen selenide (H₂Se), a key reactive intermediate. preprints.org

The redox activity of selenium compounds is a central aspect of their mechanism of action. mdpi.com Many selenium compounds are pro-oxidative and can generate reactive oxygen species (ROS), leading to oxidative stress. mdpi.com This pro-oxidant behavior is often dependent on the presence of thiols and can be catalyzed by enzymes like the thioredoxin and glutaredoxin systems. mdpi.com

Computational studies, such as high-level ab initio molecular orbital calculations and density functional theory (DFT), are employed to investigate the reaction mechanisms of organoselenium compounds. dal.ca These studies help in understanding the energetics of reactions and identifying reactive intermediates, providing insights into the catalytic activity of compounds like ebselen. dal.ca

The antioxidant and pro-oxidant properties of inorganic selenium compounds are complex and can be influenced by experimental conditions. nih.gov For example, selenite and selenate (B1209512) can both prevent damage from reactive oxygen species and promote cell death through their generation. nih.gov

Solid-State Chemistry of Selenium-Containing Materials

The solid-state chemistry of selenium encompasses a diverse range of materials, from elemental forms to complex multi-component systems like metal chalcogenides and glasses. These materials are distinguished by their unique structural arrangements and valuable electronic and optical properties. Research in this field focuses on the synthesis of novel selenium-containing solids, characterization of their structures, and understanding the relationship between structure and function for applications in electronics, optics, and materials science.

Crystalline and Amorphous Selenium

Selenium exists in several allotropic forms, with the most stable being the gray crystalline (trigonal) form and the less stable red and black amorphous forms. The structure of trigonal selenium (t-Se) consists of helical chains of selenium atoms, which results in anisotropic physical properties. Amorphous selenium (a-Se) lacks long-range order and is a key component in many chalcogenide glasses. acs.org The reversible transformation between amorphous and crystalline states is a property utilized in optical memory devices. scirp.org

Recent research has demonstrated that the crystallinity of selenium significantly impacts its electrochemical properties. For instance, in aluminum-selenium batteries, the electrochemical reduction of selenium to aluminum selenide (Al₂Se₃) is readily achievable with amorphous selenium electrodes but is suppressed when using crystalline selenium. acs.org This difference is attributed to the lack of long-range order in the amorphous form, which facilitates the reaction. acs.org The synthesis of selenium nanoparticles (SeNPs) with controlled crystallinity (either amorphous or trigonal) can be achieved through methods like laser ablation. mdpi.comfrontiersin.org These nanoparticles are being investigated for various applications, leveraging their unique size- and structure-dependent properties. mdpi.com

Metal Selenides

Metal selenides are a class of compounds formed between selenium and one or more metals. They exhibit a wide array of structures and properties, including semiconducting and magnetic behaviors, making them attractive for applications in electronics, photocatalysis, and energy storage. researchgate.netarxiv.org

Advanced synthetic strategies are employed to produce metal selenide nanostructures with controlled morphology and crystallinity. Hydrothermal and solvothermal methods are widely used, involving the reaction of precursors in a sealed vessel at elevated temperatures and pressures. researchgate.netrsc.org These low-temperature routes are effective for synthesizing a variety of metal selenides, including NiSe, CdSe, FeSe₂, and CoSe. researchgate.net For example, Coₒ.₈₅Se nanosheets can be synthesized hydrothermally using Na₂SeO₃ as the selenium source. rsc.org Other fabrication techniques include solid-state reactions at high temperatures, mechanochemical synthesis, and chemical vapor deposition. researchgate.netpageplace.denih.gov

The properties of transition metal selenides can be tuned by varying the constituent metals. A study on monoclinic M₃Se₄ (where M = Fe, Co, Ni) nanoparticles showed that Fe₃Se₄ is ferrimagnetic, while Co₃Se₄ and Ni₃Se₄ are paramagnetic. arxiv.org These materials also exhibit different catalytic activities for hydrogen evolution in water splitting. arxiv.org

Interactive Data Table: Synthesis and Properties of Selected Metal Selenides

Selenium-Containing Chalcogenide Glasses

Chalcogenide glasses are amorphous solids containing one or more chalcogen elements (S, Se, Te). Selenium-based glasses are particularly noted for their excellent transparency in the mid-infrared (MIR) region of the electromagnetic spectrum, high refractive indices, and significant optical nonlinearities. mdpi.comanu.edu.au These properties make them ideal materials for infrared optics, including lenses, optical fibers, and waveguides for applications in thermal imaging, sensing, and telecommunications. mdpi.comias.ac.in

These glasses are typically prepared by the conventional melt-quenching technique, where high-purity elemental constituents are melted in an evacuated and sealed ampoule and then rapidly cooled to prevent crystallization. scirp.orgrsc.org The composition of these glasses can be widely varied to tune their properties. Common systems include Ge-As-Se, Ge-Sb-Se, and Sn-Sb-Se. anu.edu.auoptica.org For instance, in the Ge-As-Se system, the structure is dominated by [GeSe₄] tetrahedral and [AsSe₃] pyramidal units. anu.edu.au The addition of elements like bismuth or tin can enhance the stability and modify the optical and electrical properties of the glass. scirp.orgoptica.org The relationship between the mean coordination number of the atoms and the physical properties of the glass, such as density and elastic modulus, has been systematically studied. anu.edu.aubohrium.com

Interactive Data Table: Properties of Selected Selenium Chalcogenide Glasses

Advanced Analytical Methodologies for Selenium Speciation and Quantification

Hyphenated Spectroscopic Techniques for Selenium Species Identification (e.g., XAS, XPS, ICP-MS coupled with Chromatography)

Hyphenated techniques, which combine a separation method with a spectroscopic detector, are powerful tools for selenium speciation. These techniques allow for the separation of individual selenium species before their detection and characterization by a sensitive and selective spectroscopic method.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a widely used and sensitive detector for selenium speciation when coupled with chromatographic techniques mdpi.combrooksapplied.comtandfonline.comperkinelmer.comresearchgate.net. This coupling, such as High-Performance Liquid Chromatography (HPLC)-ICP-MS, offers high separation ability, low detection limits, a wide linear dynamic range, and good analytical precision mdpi.com. However, ICP-MS analysis of selenium can be affected by polyatomic interferences, particularly the overlap of ⁸⁰Se with ⁴⁰Ar⁴⁰Ar⁺, ⁷⁸Se with ⁴⁰Ar³⁸Ar⁺, and ⁸²Se with ⁴⁰Ar⁴²Ca⁺ mdpi.comperkinelmer.com. Collision/reaction cell technology can be employed with ICP-MS to mitigate these interferences, improving detection limits and accuracy perkinelmer.com. For instance, using CH₄ as a reaction gas can effectively remove the ⁴⁰Ar⁴⁰Ar⁺ interference perkinelmer.com.

HPLC-ICP-MS/MS (tandem mass spectrometry) has been established for the speciation of multiple selenium species, including selenite (B80905) (Se(IV)), selenate (B1209512) (Se(VI)), selenomethionine (B1662878) (SeMet), selenocystine (B224153) (SeCys₂), methylselenocysteine (B1596266) (MeSeCys), and selenoethionine (SeEt) mdpi.com. Factors affecting chromatographic separation, such as ionic strength, pH, and methanol (B129727) content, are carefully investigated to achieve complete separation mdpi.com. Detection limits for these species using HPLC-ICP-MS/MS have been reported in the low ng mL⁻¹ range mdpi.com.

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information about the oxidation state and local chemical environment of selenium atoms directly in solid or complex samples with minimal preparation researchgate.netat-spectrosc.comcdnsciencepub.comnih.govacs.org. XANES is particularly useful for determining the oxidation state of selenium cdnsciencepub.com. By comparing the XANES spectra of samples to those of known selenium species, the chemical forms present can be identified researchgate.netnih.gov. XAS has been applied to the direct speciation of selenium in matrices like selenium-enriched yeast and hyperaccumulating plants, often confirming results obtained by HPLC-ICP-MS researchgate.netat-spectrosc.com. High Energy Resolution Fluorescence Detected XAS (HERFD-XAS) is a newer approach that offers improved speciation performance and lower detection limits compared to conventional XAS acs.org.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide information about the elemental composition and chemical states of elements, including selenium, on the surface of materials. XPS analysis has been used in studies investigating the electrochemical behavior of selenium, for example, to reveal the formation of Se(0) and Se(-II) species at different potentials on modified electrodes researchgate.net.

Chromatographic Separation Techniques for Selenium Speciation in Complex Matrices

Chromatographic techniques are fundamental for separating different selenium species present in complex matrices before detection. Various chromatographic modes are employed depending on the nature of the selenium compounds and the sample matrix.

Liquid chromatography (LC) is the most frequently used technique for the quantitative analysis of selenium species in extracts of natural samples conicet.gov.arresearchgate.net. HPLC is commonly coupled with sensitive detectors like ICP-MS or Atomic Fluorescence Spectrometry (AFS) for selenium speciation researchgate.netconicet.gov.ar. Common LC separation mechanisms for selenium species include ion exchange chromatography (anion and cation exchange), reversed-phase chromatography, and size exclusion chromatography (SEC) brooksapplied.comtandfonline.comiupac.orgrsc.orgresearchgate.net.

Ion exchange chromatography is effective for separating ionic selenium species like selenite [Se(IV)] and selenate [Se(VI)], as well as charged organic selenium compounds brooksapplied.comperkinelmer.comrsc.org. Reversed-phase chromatography, often with ion-pairing reagents, is used for separating more hydrophobic or neutral selenium species iupac.orgrsc.orgrsc.org. SEC is primarily applied for the determination of selenoproteins and studying their interactions with other proteins based on size tandfonline.comiupac.org.

Chromatographic methods are essential for analyzing selenium speciation in various complex matrices, including environmental water samples, soils, sediments, biological tissues, food, and dietary supplements brooksapplied.comtandfonline.comconicet.gov.arrsc.orgnih.govcore.ac.ukbrooksapplied.com. Sample preparation, such as extraction using various solvents (e.g., water, methanol, buffers, acids, alkalis) or enzymatic hydrolysis, is often required before chromatographic separation to extract selenium species from solid matrices while preserving their chemical form conicet.gov.arresearchgate.net. For instance, enzymatic extraction under mild conditions is commonly used for complex food matrices conicet.gov.ar.

Interactive Data Table 1: Examples of Chromatographic Separations for Selenium Species

| Technique | Separation Mechanism | Mobile Phase Examples | Detected Species Examples | Matrix Examples | Citation |

| HPLC-ICP-MS/MS | Anion Exchange | Citric acid, methanol (pH 4.0) | Se(IV), Se(VI), SeMet, SeCys₂, MeSeCys, SeEt | Selenium-enriched foods (water, salt, tea) | mdpi.com |

| IC-ICP-MS | Ion Exchange | Not specified in detail, matrix-dependent | Se(IV), Se(VI), SeCN, SeSO₃, SeMet, SeMetO, MeSe(IV) | Environmental water, industrial wastewater, dietary supplements | brooksapplied.combrooksapplied.com |

| HPLC-ICP-MS | Size Exclusion | Aqueous eluents | Selenoproteins, high-molecular-weight compounds | Dietary supplements, biological materials | tandfonline.comiupac.org |

| HPLC-ICP-MS | Anion Exchange | Not specified in detail | Selenomethionine, selenomethionine oxide, selenite, selenomethylcysteine, methane (B114726) seleninic acid | Dietary supplements | tandfonline.comtandfonline.com |

| HPLC-ICP-MS | Ion Pairing Reversed Phase | Water, methanol (with trifluoroacetic acid) | Selenomethionine, selenocystine, trimethylselenonium, selenosugars | Human urine, yeast reference material | rsc.orgrsc.org |

Note: This table is illustrative. In an interactive version, users might filter by technique, matrix, or species.

Electrochemical Detection and Quantification of Selenium Species

Electrochemical techniques offer sensitive and rapid methods for the detection and quantification of selenium species, particularly in solution. These methods often involve applying a potential to an electrode and measuring the resulting current, which is influenced by the redox reactions of the selenium species at the electrode surface.

Voltammetric methods, such as cathodic stripping voltammetry (CSV), anodic stripping voltammetry (ASV), and differential pulse voltammetry (DPV), are widely used for selenium determination mdpi.comresearchgate.netmdpi.comnih.gov. These techniques often involve an accumulation step where the selenium species are deposited onto the electrode surface, followed by a stripping step where they are oxidized or reduced, producing a measurable current peak. This preconcentration step enhances sensitivity, allowing for the detection of selenium at trace and ultra-trace levels mdpi.comnih.gov.

Only selenium in the +IV oxidation state (selenite) is typically electroactive in many common electrolytes mdpi.comresearchgate.netnih.gov. Therefore, the determination of other selenium species, such as selenate (Se(VI)) or organic selenium compounds, often requires a preliminary conversion step to Se(IV) through oxidation or reduction mdpi.comresearchgate.net. For example, Se(VI) can be reduced to Se(IV) using UV irradiation before electrochemical detection mdpi.com.

Various electrode materials have been employed for selenium detection, including mercury-based electrodes (e.g., hanging mercury drop electrode - HMDE), carbon-based electrodes (e.g., glassy carbon, carbon paste, screen-printed carbon electrodes), and noble metal electrodes (e.g., gold, platinum, silver) mdpi.comresearchgate.netnih.gov. Modified electrodes, incorporating materials like reduced graphene oxide or gold nanoparticles, have been developed to improve the sensitivity and selectivity of selenium detection researchgate.nettandfonline.comnih.govrsc.org. For instance, a glassy carbon electrode modified with reduced graphene oxide has been used for the electroanalytical determination of Se(IV) in water samples tandfonline.com.

Interactive Data Table 2: Examples of Electrochemical Detection of Selenium

| Technique | Electrode Material | Selenium Species Detected | Detection Limit Examples | Matrix Examples | Citation |

| Cathodic Stripping Voltammetry (CSV) | Hanging Mercury Drop Electrode (HMDE) | Se(IV) (and Se(VI) after reduction) | 3.8 x 10⁻¹⁰ mol L⁻¹ | Environmental water, biological fluids | mdpi.com |

| Differential Pulse Anodic Stripping Voltammetry | Gold electrode modified with methylene (B1212753) blue and Nafion | Se(IV) | 5 x 10⁻⁹ mol L⁻¹ | Not specified | mdpi.com |

| Cathodic Stripping Voltammetry | HMDE (in presence of rhodium ions) | Selenium (as Rh₂Se₃) | 6 x 10⁻¹² mol L⁻¹ | Not specified | mdpi.com |

| Square Wave Anodic Stripping Voltammetry | Reduced Graphene Oxide-modified Glassy Carbon Electrode | Se(IV) | 0.85 µg L⁻¹ | Water samples | tandfonline.comresearchgate.net |

| Cyclic Voltammetry (CV), DPV | Gold-modified Boron-Doped Diamond Electrodes | Se(IV), Se(VI) | 20 ppb (Se(IV)), 50 ppb (Se(VI)) | Aqueous samples | researchgate.net |

Note: In an interactive version, users might click on a technique to see more details or compare detection limits.

Isotopic Analysis of Selenium in Geochemical and Environmental Systems

Isotopic analysis of selenium, specifically measuring the ratios of its stable isotopes, provides valuable insights into the sources, transformation pathways, and cycling of selenium in geochemical and environmental systems acs.orgifremer.frgoldschmidt.infoosti.govgeoscienceworld.orgcambridge.org. Selenium has six stable isotopes: ⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se mdpi.com. Variations in the ratios of these isotopes can occur due to mass-dependent and mass-independent fractionation processes during physical, chemical, and biological reactions.

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is a primary technique for precise selenium isotope ratio measurements ifremer.frgoldschmidt.infogeoscienceworld.orgrsc.org. Hydride generation (HG) is often coupled with MC-ICP-MS to introduce selenium into the plasma as volatile hydrides, which can improve sensitivity and reduce matrix effects goldschmidt.infogeoscienceworld.orgrsc.org. Thermal Ionization Mass Spectrometry (TIMS) has also been used for selenium isotope analysis, although it can be affected by memory effects ifremer.fr.

Challenges in selenium isotope analysis by ICP-MS include polyatomic interferences, particularly from argon dimers and other species mdpi.comifremer.frrsc.org. Various strategies, including collision/reaction cells and mathematical correction procedures, are employed to address these interferences perkinelmer.comifremer.frrsc.org. The use of double spikes, where a sample is enriched with known quantities of two selenium isotopes, is another technique employed to correct for mass-dependent isotopic fractionation that may occur during sample preparation and analysis ifremer.frgeoscienceworld.orgrsc.org. A novel ⁷⁶Se–⁷⁸Se double spike has been developed for precise measurements of δ⁸²/⁷⁸Se rsc.org.

Selenium isotope ratios have been used to trace the sources of selenium in environmental water samples and to investigate processes like the reduction of selenium oxyanions acs.orggeoscienceworld.orgcambridge.orgacs.org. For example, studies have used Se isotope ratios to understand selenium cycling in estuaries and to explore the potential biogenic origin of platinum nuggets based on their selenium isotopic composition acs.orggeoscienceworld.org.

Interactive Data Table 3: Selenium Stable Isotopes and Natural Abundances

| Isotope | Natural Abundance (%) |

| ⁷⁴Se | 0.89 |

| ⁷⁶Se | 9.37 |

| ⁷⁷Se | 7.63 |

| ⁷⁸Se | 23.77 |

| ⁸⁰Se | 49.61 |

| ⁸²Se | 8.73 |

Note: In an interactive version, users might hover over an isotope to see its mass.

Advanced Imaging and Micro-Spectroscopic Techniques for Selenium Distribution in Materials and Biological Systems

Advanced imaging and micro-spectroscopic techniques enable the visualization of selenium distribution and speciation with high spatial resolution in materials and biological systems. These techniques are crucial for understanding the heterogeneous distribution of selenium and its chemical forms within complex structures.

X-ray fluorescence microscopy (XFM), often performed at synchrotron facilities, can provide two-dimensional maps of the spatial distribution and concentration of elements, including selenium, in samples researchgate.net. When combined with XANES spectroscopy (micro-XANES), this technique allows for chemically specific imaging, revealing the spatial distribution of different selenium species within a sample pnas.orgpnas.org. This approach has been used to study selenium distribution and speciation in plant tissues, showing how different chemical forms of selenium are localized in specific parts of the plant pnas.orgpnas.orgiucr.org. For instance, chemically specific imaging has revealed the distribution of selenate and organoselenium compounds in different tissues of selenium-hyperaccumulating plants pnas.org.

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is another powerful imaging technique that can provide distribution maps of selenium in biological tissues and other materials nih.govnih.gov. This technique involves using a laser to ablate material from the sample surface, and the generated aerosol is then transported to an ICP-MS for elemental analysis. LA-ICP-MS allows for direct analysis of solid samples with minimal preparation and can achieve quantitative imaging of selenium distribution nih.govnih.gov. It has been applied to visualize selenium distribution in biological tissues like slugs and in 2-D electrophoresis gels for studying selenoproteins nih.govnih.gov.

Scanning Tunneling Microscopy (STM) has been used for atomic-scale imaging and manipulation of selenium vacancies in materials like layered transition-metal dichalcogenides (TMDs) aps.orgbohrium.com. STM can determine the 3D lattice locations of defects and even trigger their migration, offering opportunities for defect engineering in materials aps.orgbohrium.com.

Intrinsic fluorescence of selenium nanoparticles has also been explored for cellular imaging applications, offering a potential tag-free method for tracking selenium in biological structures rsc.org.

Interactive Image Gallery (Conceptual):

Image 1: XFM map showing total selenium distribution in a plant tissue.

Image 2: Micro-XANES maps showing the spatial distribution of different selenium species (e.g., selenite, selenate, organoselenium) in the same plant tissue.

Image 3: LA-ICP-MS image illustrating selenium distribution in a biological tissue section.

Note: In a real interactive article, these would be actual images with zoom and perhaps overlay capabilities.

Environmental Biogeochemistry and Remediation of Selenium

Global Biogeochemical Cycling and Environmental Distribution of Selenium

Selenium (Se) is a naturally occurring trace element that is widely but unevenly distributed throughout the Earth's crust, with average concentrations ranging from 0.05 to 0.09 parts per million nih.gov. Its biogeochemical cycle is complex, involving transformations and transport through the lithosphere, hydrosphere, atmosphere, and biosphere. Selenium's environmental behavior is largely dictated by its chemical form and oxidation state.

In the Earth's crust, selenium is found in various forms, including selenide (B1212193) minerals, selenate (B1209512) and selenite (B80905) salts, and as a substitute for sulfur in sulfide (B99878) minerals mdpi.com. The primary commercial source of selenium is as a byproduct of copper refining from porphyry copper deposits mdpi.com. Geologically, selenium is more concentrated in sedimentary rocks like shales, sandstones, and limestones than in igneous rocks nih.govthenarwhal.ca. Soils overlying selenium-rich bedrock naturally have elevated concentrations of the element mdpi.com. The average selenium concentration in most soils is between 0.1 and 2.0 mg/kg, but can be as high as 1,200 mg/kg in seleniferous soils researchgate.net.

The atmosphere plays a significant role in the global cycling of selenium. It is estimated that 13,000 to 19,000 tons of selenium are cycled through the troposphere annually thenarwhal.ca. Atmospheric selenium originates from both natural and anthropogenic sources. Natural sources include volcanic emissions and biomethylation from terrestrial and marine organisms nih.govcanadiancattlemen.ca. Anthropogenic activities, such as the burning of coal and oil, metal smelting, and agricultural practices, are major contributors to atmospheric selenium, accounting for an estimated 37-40% of total emissions thenarwhal.cacanadiancattlemen.caascelibrary.org. Atmospheric selenium can exist as volatile organic compounds (e.g., dimethyl selenide), volatile inorganic compounds (e.g., selenium dioxide), and as elemental selenium associated with particulate matter ascelibrary.org. This atmospheric selenium is eventually deposited onto land and water surfaces through wet and dry deposition, contributing to selenium levels in soils and aquatic ecosystems nih.gov.

In aquatic environments, selenium speciation is complex and dynamic. In freshwater systems, selenium is primarily found as selenate (SeO₄²⁻) and selenite (SeO₃²⁻) nih.gov. Selenate is generally more soluble and mobile, while selenite has a stronger tendency to adsorb to suspended particles nih.gov. In marine ecosystems, the distribution of selenium species is depth-dependent. Surface waters are often dominated by organic selenide, a product of biological uptake and transformation, which can constitute up to 80% of the total dissolved selenium usgs.govresearchgate.net. In contrast, deep ocean waters are enriched in the inorganic forms, selenite and selenate usgs.govresearchgate.net. The biogeochemical cycle in marine environments includes uptake by phytoplankton, reductive incorporation into organic molecules, transport to deeper waters via particulate matter, and subsequent regeneration into dissolved inorganic forms usgs.govresearchgate.net.

Global Distribution of Selenium

| Environmental Compartment | Typical Concentration Range | Primary Forms | Key Influencing Factors |

|---|---|---|---|

| Earth's Crust | 0.05 - 0.09 ppm | Selenides, Selenates, Selenites, Substitution in Sulfides | Geological formations, mineral composition |

| Soils | 0.1 - 2.0 mg/kg (up to 1,200 mg/kg in seleniferous soils) | Selenate, Selenite, Elemental Selenium, Organic Selenium | Parent rock material, pH, redox potential, organic matter |

| Atmosphere | 1 - 10 ng/m³ | Dimethyl selenide, Selenium dioxide, Elemental Selenium (particulate) | Volcanic activity, fossil fuel combustion, industrial emissions |

| Freshwater | Generally < 500 ng/L | Selenate, Selenite | Geological runoff, anthropogenic discharges |

| Marine Water (Surface) | Varies, up to 0.28 nmol/kg for organic Se | Organic Selenide (~80%), Selenate, Selenite | Primary productivity, microbial activity |

| Marine Water (Deep) | Enriched compared to surface | Selenate, Selenite | Regeneration from particulate matter, redox conditions |

Microbial Mediation of Selenium Redox Transformations in Aquatic and Terrestrial Ecosystems

Microorganisms are central to the biogeochemical cycling of selenium, mediating a variety of redox transformations that control its speciation, mobility, and bioavailability in the environment. These transformations include reduction, oxidation, methylation, and demethylation, which occur in both aquatic and terrestrial ecosystems.

Microbial reduction of selenium oxyanions, selenate (SeO₄²⁻) and selenite (SeO₃²⁻), is a key process that decreases selenium's solubility and toxicity. This reduction occurs through two primary metabolic pathways: assimilatory and dissimilatory reduction.

Dissimilatory reduction , in contrast, is a respiratory process where certain anaerobic and facultative anaerobic bacteria use selenate or selenite as terminal electron acceptors for energy production, much like nitrate (B79036) or sulfate respiration. This process is considered more significant for bioremediation as it can handle larger quantities of selenium mdpi.com. During dissimilatory reduction, soluble selenate and selenite are reduced to insoluble, elemental selenium (Se⁰) mdpi.comresearchgate.net. This elemental selenium often precipitates as nanoparticles, which can be located either inside the cell, in the periplasmic space, or extracellularly mdpi.com. The formation of these relatively non-toxic and immobile Se⁰ nanoparticles is a cornerstone of many bioremediation strategies for selenium-contaminated water and soil. Some bacteria, such as Bacillus selenitireducens, can further reduce elemental selenium to selenide mdpi.com.

In addition to reduction, microorganisms can also catalyze the oxidation and methylation of selenium species.

Microbial oxidation of reduced selenium forms, such as elemental selenium (Se⁰), can remobilize selenium in the environment. This process is generally slower than reduction. Various aerobic heterotrophic and chemoautotrophic bacteria, such as Bacillus megaterium and Thiobacillus species, have been shown to oxidize Se⁰ to selenite (SeO₃²⁻) and, to a lesser extent, selenate (SeO₄²⁻) mdpi.commdpi.comnih.gov. Studies in soil slurries have confirmed that this oxidation is primarily a biotic process, with selenite being the main product usgs.govmdpi.comnih.gov. While microbial oxidation can increase the bioavailability and mobility of selenium, its slow rate means it is often considered less significant in the context of acute contamination events compared to reductive processes mdpi.com.

Microbial methylation is a detoxification mechanism used by a wide range of bacteria, fungi, and algae. In this process, inorganic selenium compounds are converted into volatile organic forms, primarily dimethyl selenide (DMSe) and dimethyl diselenide (DMDSe) nih.gov. These gaseous compounds are less toxic than their inorganic precursors and can be released into the atmosphere, effectively removing selenium from the local soil or water system nih.govresearchgate.net. Methylation is an important step in the global biogeochemical cycling of selenium, contributing to its atmospheric transport nih.gov.

Phytoaccumulation, Phytotransformation, and Volatilization of Selenium in Plant Systems

Plants play a crucial role in the biogeochemical cycling of selenium, acting as a primary pathway for its entry into the food chain. The processes of phytoaccumulation, phytotransformation, and volatilization are key to understanding selenium's fate in terrestrial ecosystems and are central to phytoremediation technologies.

Plant roots can absorb selenium from the soil in several forms, primarily as the inorganic oxyanions selenate (SeO₄²⁻) and selenite (SeO₃²⁻), but also as organic forms like selenomethionine (B1662878) mdpi.comusgs.gov. The uptake mechanisms are linked to those of other essential nutrients. Selenate, being chemically similar to sulfate, is taken up by high-affinity sulfate transporters in the root cells usgs.govmdpi.com. Conversely, selenite uptake is mediated by phosphate transporters usgs.gov. Once inside the plant, selenate is more mobile and can be readily translocated to the shoots, while selenite is often quickly metabolized within the roots canadiancattlemen.causgs.gov.

Based on their ability to accumulate selenium, plants are broadly categorized into three groups:

Non-accumulators: Most plants fall into this category, accumulating less than 100 mg Se/kg of dry weight. High soil selenium levels are often toxic to these species mdpi.comresearchgate.net.

Secondary accumulators: These plants can tolerate and accumulate selenium to levels between 100 and 1,000 mg Se/kg dry weight researchgate.netresearchgate.net. This group includes several species from the Brassicaceae (mustard) family, such as Indian mustard (Brassica juncea) researchgate.net.

Hyperaccumulators: A small number of plant species have evolved to tolerate and accumulate extremely high concentrations of selenium, exceeding 1,000 mg Se/kg and sometimes reaching up to 15,000 mg Se/kg of dry weight mdpi.comnih.gov. Prominent examples include certain species of Astragalus (milkvetch) and Stanleya (prince's plume) ascelibrary.orgresearchgate.net. These plants often thrive on seleniferous soils and have developed specific biochemical mechanisms to detoxify and sequester selenium thesafetymag.com.

Once absorbed, selenium undergoes phytotransformation . It enters the sulfur assimilation pathway, where it is converted into organic seleno-amino acids, such as selenocysteine (B57510) and selenomethionine fhnw.ch. In non-accumulator plants, the non-specific incorporation of these seleno-amino acids into proteins can lead to toxicity by disrupting protein structure and function fhnw.ch. Hyperaccumulators, however, have evolved mechanisms to avoid this toxicity. They can convert selenocysteine into non-protein amino acids like methyl-selenocysteine, which is then sequestered, primarily in the epidermis, preventing it from being incorporated into proteins fhnw.ch.

A significant phytotransformation pathway is volatilization , where plants convert organic selenium compounds into volatile gases that are released into the atmosphere. This process serves as a detoxification mechanism for the plant. The primary volatile compound produced by most plants is dimethyl selenide (DMSe) nih.gov. The rate of volatilization depends on the plant species, the chemical form of selenium supplied, and environmental conditions researchgate.netnih.gov. For instance, Indian mustard plants supplied with an organic selenium precursor volatilized selenium at a rate over 100 times higher than those supplied with inorganic selenate nih.gov. This process of phytovolatilization is a key component of phytoremediation strategies, as it removes selenium from the soil and disperses it into the atmosphere in a less toxic form nih.govnih.gov.

Plant Selenium Accumulation and Transformation

| Process | Description | Key Mechanisms/Pathways | Examples of Plant Groups |

|---|---|---|---|

| Phytoaccumulation | Uptake of selenium from the soil via roots. | Selenate uptake via sulfate transporters; Selenite uptake via phosphate transporters. | Non-accumulators (<100 mg/kg), Secondary accumulators (100-1000 mg/kg), Hyperaccumulators (>1000 mg/kg). |

| Phytotransformation | Conversion of inorganic selenium into organic forms within the plant. | Assimilation into seleno-amino acids (selenocysteine, selenomethionine) via the sulfur metabolic pathway. Detoxification in hyperaccumulators via conversion to methyl-selenocysteine. | All plants perform basic transformation; hyperaccumulators like Astragalus have specialized detoxification pathways. |

| Phytovolatilization | Release of volatile selenium compounds into the atmosphere. | Methylation of organic selenium compounds to form gases like dimethyl selenide (DMSe). | Many species, including Indian mustard (Brassica juncea) and rabbitfoot grass (Polypogon monspeliensis), are efficient volatilizers. |

Selenium Sequestration and Mobilization Dynamics in Soils and Sediments

The fate of selenium in terrestrial and aquatic environments is largely governed by its sequestration (immobilization) and mobilization (release) in soils and sediments. These dynamics are controlled by a complex interplay of physicochemical and biological factors, which determine the bioavailability and potential toxicity of selenium.

The speciation of selenium is a primary determinant of its mobility. In soils and sediments, selenium primarily exists in four oxidation states: selenate (Se(VI)), selenite (Se(IV)), elemental selenium (Se(0)), and selenide (Se(-II)). Selenate is highly soluble and mobile, particularly in alkaline, well-oxidized soils, making it readily available for plant uptake but also susceptible to leaching nih.govresearchgate.netnih.gov. In contrast, selenite is much less mobile due to its strong tendency to adsorb onto the surfaces of soil minerals researchgate.netnih.gov. Elemental selenium and metal selenides are generally insoluble and considered immobile under most environmental conditions researchgate.netresearchgate.net.

Several key soil properties influence selenium sequestration and mobilization:

pH: Soil pH is a critical factor. In acidic soils, selenite is the predominant form and is strongly adsorbed by iron and aluminum oxides and hydroxides, leading to its sequestration nih.govnih.gov. As pH increases into the alkaline range, selenite adsorption decreases, and the oxidation of selenite to the more mobile selenate is favored, increasing selenium's potential for mobilization nih.govmdpi.com.

Redox Potential (Eh): The redox status of the soil or sediment determines the stable oxidation state of selenium. Oxidizing conditions promote the formation of mobile selenate, whereas reducing (anoxic) conditions, often found in waterlogged soils and sediments, favor the reduction of selenate and selenite to insoluble elemental selenium and selenides, effectively sequestering it youtube.com.

Soil Mineralogy: The type and amount of clay minerals and metal oxides significantly impact selenium retention. Iron, aluminum, and manganese oxides have a high affinity for adsorbing selenite through the formation of inner-sphere complexes, which are strong chemical bonds that immobilize the selenite mdpi.comusgs.govnih.gov.

Organic Matter: Soil organic matter (OM) has a dual role in selenium dynamics. It can immobilize selenium by binding with selenite or through the incorporation of selenium into its structure during decomposition thenarwhal.cafhnw.ch. Microbial activity associated with organic matter can also reduce selenate and selenite to less mobile forms. Conversely, certain soluble organic compounds can form complexes with selenium, potentially increasing its mobility fhnw.ch.

The processes of adsorption and desorption are central to the sequestration and mobilization of selenium. Adsorption is the binding of selenium ions to soil particle surfaces, while desorption is their release back into the soil solution. Selenite is adsorbed much more strongly and extensively than selenate mdpi.comnih.gov. Studies have shown that acid soils, which are typically rich in metal oxides, exhibit a much higher capacity for selenite adsorption compared to alkaline soils nih.gov. Desorption of selenite can be slow, indicating that once sequestered, it may represent a long-term, slow-release source of selenium to the environment nih.gov.

Environmental Fate and Transport of Selenium Species in Contaminated Areas

In areas contaminated by anthropogenic activities, the environmental fate and transport of selenium are of significant concern due to its potential for bioaccumulation and toxicity. Major sources of selenium contamination include agricultural irrigation runoff in regions with seleniferous soils, and industrial discharges from mining, coal-fired power plants, and oil refineries mdpi.commdpi.com.

In agricultural settings, particularly in arid and semi-arid regions, irrigation can mobilize naturally occurring selenium from the soil. The alkaline and oxidizing conditions of these soils favor the formation of highly soluble and mobile selenate mdpi.comnih.gov. This selenate is leached from the soil profile and can accumulate in agricultural drainage water at concentrations that are toxic to wildlife mdpi.comusgs.gov. A well-known example occurred at the Kesterson Reservoir in California, where selenium-laden agricultural drainage water led to severe deformities and mortality in aquatic birds ascelibrary.org. The transport of selenium in these systems is primarily through water, moving from soils to drainage canals, and eventually to receiving water bodies like wetlands, rivers, and lakes usgs.gov.

Mining operations, especially those involving coal and metal sulfide ores, are another major source of selenium contamination mdpi.comthesafetymag.com. The excavation and processing of rock expose selenium-bearing minerals, such as pyrite, to air and water. This leads to the oxidation and mobilization of selenium, which can then be transported via runoff and seepage from waste rock piles and tailings into surrounding aquatic ecosystems thenarwhal.camdpi.com. In these environments, selenium can persist and bioaccumulate in the food web, posing a long-term risk to fish and other wildlife, primarily through reproductive toxicity thenarwhal.cathesafetymag.com.

Once in an aquatic ecosystem, the fate of selenium is determined by a series of biogeochemical transformations. Soluble inorganic species like selenate and selenite are taken up by microorganisms and primary producers such as algae and plants mdpi.commdpi.com. Through these organisms, selenium is transformed into organic forms, such as seleno-amino acids (e.g., selenomethionine) mdpi.com. This is a critical step in its transport through the food web, as organic selenium is more readily absorbed and accumulated by higher trophic level organisms than inorganic forms mdpi.com. This process of biomagnification can lead to dangerously high concentrations of selenium in fish, birds, and other wildlife, even when water concentrations are relatively low.

The ultimate fate of selenium in contaminated aquatic systems is often sequestration in the sediments. Microbial processes, particularly dissimilatory reduction, play a key role in converting soluble selenate and selenite into insoluble elemental selenium, which then gets deposited in the sediment mdpi.commdpi.com. While this process removes selenium from the water column, the sediments can become a long-term reservoir of selenium. Changes in environmental conditions, such as dredging or shifts in redox potential, could potentially remobilize this sequestered selenium back into the ecosystem.

Advanced Remediation Technologies for Selenium-Contaminated Environments

The increasing concern over selenium contamination in various environmental matrices has spurred the development of advanced remediation technologies. These technologies aim to efficiently remove selenium, particularly its more mobile and toxic oxyanions, selenate (SeO₄²⁻) and selenite (SeO₃²⁻), from contaminated water and soil. Broadly, these advanced methods can be categorized into biological and physico-chemical approaches, each with distinct mechanisms and applications. agr.hrresearchgate.netnih.gov

Bioremediation Approaches for Selenium Removal

Bioremediation leverages the metabolic processes of living organisms, such as bacteria, fungi, algae, and plants, to transform or remove selenium from the environment. nih.govekb.eg This approach is often considered a cost-effective and environmentally friendly alternative to traditional physico-chemical methods. agr.hrekb.eg The primary mechanism involves the reduction of soluble selenium oxyanions to insoluble elemental selenium (Se⁰), which can then be separated from the treated medium. nih.govmdpi.com

Microbial reduction is a well-established bioremediation technique. nih.gov Various microorganisms, under both aerobic and anaerobic conditions, can utilize selenate and selenite as electron acceptors in their respiratory processes, reducing them to elemental selenium. nih.govnih.gov This process, known as dissimilatory reduction, is considered a highly important process for bioremediation. nih.gov Research has demonstrated high removal efficiencies using microbial processes. For instance, studies have shown that microbial reduction can achieve a removal efficiency of approximately 88% for an initial selenium concentration of 11.6 mM at a pH of 6 to 7 and a temperature of 30 °C. nih.gov Furthermore, some biological and bioremediation techniques, such as microbial reduction and fluidized bed reactors, have reported removal efficiencies reaching up to 100%. nih.govresearchgate.net

Fungi and algae also play a significant role in selenium bioremediation. Certain species of fungi can effectively remove both selenite and selenate from solutions by reducing them to solid or volatile forms. nih.gov Studies have shown that fungi tend to be more efficient at removing selenite compared to selenate. nih.gov Algae, such as Chlorella vulgaris, have demonstrated the ability to remove up to 96% of selenium oxyanions from wetland water within 72 hours. nih.gov

Phytoremediation is another bioremediation strategy that utilizes plants to remove selenium from soil and water. nih.govresearchgate.net Plants can absorb selenium from the environment, accumulate it in their tissues, and in some cases, convert it into volatile compounds that are released into the atmosphere. nih.govresearchgate.net This plant-based technology is recognized as a low-cost and eco-friendly approach for managing selenium contamination. nih.gov

| Microorganism/Plant | Initial Selenium Concentration | Conditions | Removal Efficiency (%) | Reference |

| Bacteria (Microbial Reduction) | 11.6 mM | pH 6-7, 30°C | 88 | nih.gov |

| Chlorella vulgaris (Algae) | 1.58 mg/L | 72 hours | 96 | nih.gov |

| Fungi (Alternaria alternata, Alternaria sp.) | ~2000 µg/L (as Se(VI)) | 21 days | ~18 | nih.gov |

| Fungi (Alternaria alternata, Alternaria sp.) | High Se(IV) concentration | 7 days | ~75 | nih.gov |

| Anoxic Biological Reactor | 3690 µg/L (Selenite) | - | >95 | mdpi.com |

| Up-flow Anaerobic Sludge Bed (UASB) reactor | 1500 µg/L | 15 days | >93 (concentration dropped to 100 µg/L) | mdpi.com |

Physico-Chemical Technologies for Selenium Abatement

Physico-chemical technologies for selenium removal encompass a range of methods including adsorption, ion exchange, and membrane filtration. researchgate.netnih.gov These techniques are often effective but can be more costly and generate secondary waste streams that require further management. ekb.egnamc.org

Adsorption involves the use of solid materials (adsorbents) that bind selenium oxyanions to their surface. Various adsorbents have been investigated, including iron oxides, activated carbon, and specialized resins. nih.gov The efficiency of adsorption is often dependent on factors such as pH, the initial selenium concentration, and the presence of competing ions. nih.govcabidigitallibrary.org For example, the removal efficiency of selenium from an aqueous solution using iron oxide was reported to be 100% within 6 hours at a pH of 6. nih.gov Nanoscale zerovalent iron has also shown high efficiency, removing 90% of selenium at pH 3. nih.gov

Ion exchange is a process where selenium oxyanions in a solution are exchanged for other ions on a solid resin. Strong-base anion exchange resins have been shown to be effective for selenium removal. scientific.net Studies have demonstrated that this process can achieve a removal rate of over 96% for an initial selenate concentration of 100 µg/L. scientific.net Ion exchange resins have been successful in reducing selenium concentrations to below 4.5 µg/L from an initial concentration of 5.3 mg/L. dynalene.comdynalene.com

Membrane filtration, particularly reverse osmosis (RO) and nanofiltration (NF), utilizes semi-permeable membranes to separate selenium from water. namc.org These pressure-driven processes can effectively remove a high percentage of selenium. namc.orgusgs.gov Nanofiltration has been shown to selectively remove over 95% of selenium from contaminated agricultural drainage water. usgs.gov Reverse osmosis has demonstrated a 97% removal of selenium. namc.org While effective, membrane technologies can be energy-intensive and produce a concentrated brine that requires disposal. namc.org

| Technology | Adsorbent/Membrane | Initial Selenium Concentration | Conditions | Removal Efficiency (%) | Reference |

| Adsorption | Iron Oxide | 1 mg/L | pH 6, 6 hours | 100 | nih.gov |

| Adsorption | Nanoscale Zerovalent Iron | - | pH 3 | 90 | nih.gov |

| Adsorption | Granular Activated Carbon (GAC) | - | pH 7, 4 hours | 78 | nih.gov |

| Ion Exchange | Strong-base anion exchange resin 201x7 | 100 µg/L (Se(VI)) | - | >96 | scientific.net |

| Ion Exchange | Dynalene SE-25AX resin | 5.3 mg/L | - | >99.9 (concentration reduced to <4.5 µg/L) | dynalene.comdynalene.com |

| Nanofiltration | - | - | - | >95 | usgs.gov |

| Reverse Osmosis | Thin-filmed composite RO membrane | 15 µg/L | - | 97 | namc.org |

Biochemical Roles of Selenium in Non Human Biological Systems

Selenoprotein Biosynthesis Pathways in Prokaryotes and Eukaryotes (excluding human-specific details)

The synthesis of selenoproteins is a complex and highly regulated process that involves the recoding of a UGA codon, which typically signals translation termination, to specify the insertion of selenocysteine (B57510). mdpi.com While the fundamental aspects of this pathway are conserved, there are distinct differences between prokaryotes and eukaryotes.

In Prokaryotes: The biosynthesis of selenocysteine and its incorporation into proteins is a multi-step process. It begins with the aminoacylation of a specific transfer RNA, tRNASec, with serine by the enzyme seryl-tRNA synthetase. wikipedia.orgmdpi.com The resulting Ser-tRNASec is then converted to selenocysteyl-tRNASec (Sec-tRNASec) by the enzyme selenocysteine synthase (SelA), which utilizes selenophosphate as the selenium donor. wikipedia.orgmdpi.com The active selenium donor, selenophosphate, is synthesized by the enzyme selenophosphate synthetase (SPS or SelD). researchgate.net

A key element in prokaryotic selenoprotein synthesis is the selenocysteine insertion sequence (SECIS), an RNA hairpin structure located downstream of the UGA codon within the coding region of the selenoprotein mRNA. mdpi.com This structure is recognized by a specialized elongation factor, SelB, which also binds to Sec-tRNASec and GTP. The SelB-GTP-Sec-tRNASec complex then delivers the selenocysteine to the ribosome for incorporation into the growing polypeptide chain in response to the UGA codon.

In Eukaryotes (non-human): The eukaryotic pathway for selenoprotein biosynthesis shares similarities with the prokaryotic system but has notable distinctions. Like in prokaryotes, tRNASec is first charged with serine to form Ser-tRNASec. pnas.org However, the subsequent conversion to Sec-tRNASec involves a two-step process. First, Ser-tRNASec is phosphorylated by O-phosphoseryl-tRNASec kinase (PSTK) to form phosphoseryl-tRNASec (Sep-tRNASec). mdpi.compnas.org Then, Sep-tRNA:Sec-tRNA synthase (SepSecS) catalyzes the conversion of Sep-tRNASec to Sec-tRNASec, using selenophosphate as the selenium donor. mdpi.compnas.org

A major difference lies in the location and recognition of the SECIS element. In eukaryotes, the SECIS element is typically found in the 3' untranslated region (3'-UTR) of the selenoprotein mRNA. mdpi.commdpi.com The SECIS element is bound by the SECIS-binding protein 2 (SBP2), which then recruits the specialized elongation factor, eEFSec (in eukaryotes), to deliver Sec-tRNASec to the ribosome. nih.gov

Interactive Data Table: Key Components in Selenoprotein Biosynthesis

| Component | Role in Prokaryotes | Role in Eukaryotes |

| tRNASec | Carries serine, which is then converted to selenocysteine. | Carries serine, which is then converted to selenocysteine. |

| Seryl-tRNA synthetase | Charges tRNASec with serine. | Charges tRNASec with serine. |

| Selenocysteine synthase (SelA) | Converts Ser-tRNASec to Sec-tRNASec. | Not present. |

| PSTK & SepSecS | Not present. | Convert Ser-tRNASec to Sec-tRNASec via a phosphorylated intermediate. mdpi.compnas.org |

| Selenophosphate synthetase (SPS/SelD) | Synthesizes the selenium donor, selenophosphate. researchgate.net | Synthesizes the selenium donor, selenophosphate. researchgate.net |

| SECIS element | RNA hairpin in the coding region of mRNA. mdpi.com | RNA hairpin in the 3'-UTR of mRNA. mdpi.commdpi.com |

| Elongation Factor | SelB delivers Sec-tRNASec to the ribosome. | eEFSec delivers Sec-tRNASec to the ribosome. nih.gov |

| SECIS Binding Protein | Part of the SelB protein. | SBP2 binds to the SECIS element. nih.gov |

Enzymatic Functions of Selenoproteins in Microbial Metabolism and Physiology

In the microbial world, selenoproteins are crucial for a variety of metabolic processes, particularly those involving redox reactions and energy conservation. researchgate.net The presence of the highly reactive selenocysteine at the active site often confers a higher catalytic efficiency to these enzymes compared to their cysteine-containing counterparts. researchgate.net

Many prokaryotic selenoproteins are involved in anaerobic respiration, where they participate in the transfer of electrons. psu.edu For instance, some microbes utilize selenoproteins in formate (B1220265) dehydrogenase enzymes, which are essential for the metabolism of formate, a key intermediate in anaerobic metabolism. researchgate.net These enzymes play a role in processes like nitrate (B79036) reduction and hydrogen production. researchgate.net

In addition to energy metabolism, microbial selenoproteins contribute to maintaining cellular homeostasis and protecting against oxidative stress. researchgate.net They are involved in redox homeostasis and can help mitigate the damaging effects of reactive oxygen species. researchgate.net

Selenium in Plant Physiological Processes and Stress Responses

While selenium is not considered an essential element for most higher plants, at low concentrations, it has been shown to exert numerous beneficial effects on their growth, development, and ability to withstand environmental stressors. nih.govresearchgate.netscialert.net

Plants absorb selenium from the soil in various forms, primarily as selenate (B1209512) and selenite (B80905), and can metabolize it into selenoamino acids like selenocysteine and selenomethionine (B1662878). nih.gov These can then be non-specifically incorporated into proteins. researchgate.net

Key Roles of Selenium in Plants:

Growth Promotion: Moderate selenium concentrations can promote seed germination, accelerate seedling growth, and enhance root development. mdpi.com

Photosynthesis: Selenium can enhance the photosynthetic rate by regulating the activity of enzymes involved in this process. mdpi.com

Antioxidant Defense: Selenium plays a crucial role in mitigating oxidative stress by bolstering the plant's antioxidant systems. mdpi.com It can increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), which help to neutralize harmful reactive oxygen species (ROS) generated during stress conditions. mdpi.com

Stress Tolerance: Selenium has been shown to increase plant tolerance to a variety of abiotic stresses, including heavy metal toxicity, salinity, drought, and extreme temperatures. nih.gov It can modulate metabolic pathways and signaling systems to fine-tune the plant's physiological response to stress. mdpi.com For example, under drought stress, selenium can help regulate the plant's water status. frontiersin.org

Interactive Data Table: Effects of Selenium on Plant Stress Responses

| Stressor | Effect of Selenium |

| Heavy Metal Toxicity | Alleviates stress and reduces accumulation of heavy metals in edible parts. mdpi.com |

| Salinity | Enhances tolerance. nih.gov |

| Drought | Improves water status regulation and increases resistance to water shortage. frontiersin.org |

| Extreme Temperatures | Increases plant resistance. nih.gov |

| UV Radiation | Reduces damage from oxidative stress. frontiersin.org |

Role of Selenium in Aquatic and Terrestrial Ecosystem Health

Selenium plays a dual role in both aquatic and terrestrial ecosystems, being an essential micronutrient at low levels but potentially toxic at higher concentrations. researchgate.net Its bioavailability and impact are influenced by various environmental factors. canada.ca

In Aquatic Ecosystems: Selenium is taken up by aquatic organisms, including algae, invertebrates, and fish, through both their diet and direct contact with the water. canada.ca It is known to bioaccumulate in aquatic food webs, meaning its concentration increases in organisms at higher trophic levels. researchgate.netusgs.gov

In Terrestrial Ecosystems (Livestock): For livestock, selenium is an essential nutrient that is primarily obtained through the consumption of plants. The selenium content of these plants is dependent on the selenium levels in the soil. In regions with selenium-deficient soils, livestock can suffer from selenium deficiency, leading to various health problems. Conversely, in areas with high-selenium soils (seleniferous soils), livestock can be at risk of selenium toxicity from consuming accumulator plants.

Genetic and Molecular Regulation of Selenium Utilization in Organisms

The utilization of selenium is a tightly regulated process at both the genetic and molecular levels to ensure sufficient supply for selenoprotein synthesis while avoiding toxicity.

Regulation of Selenoprotein Expression: The expression of selenoproteins is regulated by the availability of selenium. researchgate.net In some organisms, under selenium-deficient conditions, there is a hierarchical incorporation of selenium into different selenoproteins, with some "housekeeping" selenoproteins being prioritized over others. nih.gov

Furthermore, some organisms possess both a selenocysteine-containing version and a cysteine-containing version of the same enzyme, encoded by different genes. asm.org The expression of these isoenzymes can be regulated by the selenium status of the cell, with the cysteine-containing form being produced when selenium is limited. asm.org

Genetic Adaptation: Vertebrate genomes show evidence of adaptation to varying levels of selenium in the environment. mpg.de This suggests that selenium has been an important selective pressure during evolution. mpg.de For example, fish, which often have a greater dependence on environmental selenium, possess a larger number of selenoprotein genes compared to other vertebrates. mpg.deucl.ac.uk The regulation and use of selenium appear to have evolved to help organisms inhabit environments with different selenium availability. mpg.de

Transcriptomic and proteomic analyses in microorganisms like Methanococcus maripaludis have revealed that the expression of numerous genes and the synthesis of many proteins, not just the selenoproteins themselves, are affected by the availability of selenium. asm.org This indicates a broader regulatory network that responds to the selenium status of the cell, influencing various cellular processes. asm.org

Advanced Materials Science and Engineering Applications of Selenium

Semiconductor Applications of Selenium and Selenium Alloys.

Selenium is recognized as an intriguing chalcogenide semiconductor. oaepublish.com Below its melting point, selenium functions as a p-type semiconductor and finds numerous uses in electronics applications. americanelements.com Historically, selenium was used in semiconductor devices such as rectifiers in radio and television tubes, replacing vacuum tubes before the advent of silicon-based components. americanelements.com While silicon has largely become the dominant industrial semiconductor, selenium maintains relevance in certain semiconductor technologies. americanelements.comwikipedia.org Although most selenium rectifiers have been superseded, selenium is still employed in some high-energy DC circuits for surge protection devices. americanelements.com

Selenium is also a crucial component in compound semiconductors, including copper indium gallium selenide (B1212193) (CIGS), indium selenide, gallium selenide, cadmium selenide, and zinc selenide. americanelements.com These alloys are essential for the production of various thin-film solar cells. americanelements.com For instance, tin monoselenide (SnSe) nanoparticles have been successfully incorporated into thin-film solar cells, demonstrating an efficiency of 0.43%. sigmaaldrich.comglantreo.com

Research into selenium alloys continues to explore their electrical properties. For example, studies on Bi₀.₄Sb₁.₆Se₃ₓTe₃₍₁₋ₓ₎ hexagonal rods synthesized via solid-state microwave synthesis have shown that increasing selenium content gradually decreases electrical conductivity while increasing the Seebeck coefficient. scientific.net A maximum power factor of 7.47 mW/mK² at 373 K was observed for the sample with x=0.8 due to the increased Seebeck coefficient. scientific.net

Optoelectronic Devices Incorporating Selenium Materials.

Selenium is considered the world's oldest optoelectronic material and has been extensively applied in various optoelectronic devices. researchgate.netnih.govnih.gov Its high photoconductivity and photoelectric sensitivity are key properties utilized in these applications. mdpi.comsigmaaldrich.comsamaterials.comrsc.orgd-nb.info Amorphous selenium (a-Se) is particularly notable as the market-dominant photoconductive material in the X-ray imaging industry. nih.gov

Selenium-based materials are incorporated into devices such as rectifiers, photocopiers, photographic exposure meters, xerography equipment, and solar cells. rsc.orgd-nb.info They are also found in electro-optical devices like LEDs, lasers, and photoresistors. americanelements.com The integration of trigonal selenium nanowires into flexible devices presents opportunities for smart sensing, surgical tools, and optogenetics. oaepublish.com

Recent advancements include the sustainable recycling of selenium and other valuable materials from end-of-life selenium-based optoelectronic devices using a closed-space evaporation process. researchgate.netnih.govnih.gov This method leverages the higher vapor pressure of volatile selenium compared to other functional layers, achieving high recycling yields (approximately 98% for selenium and 100% for other materials like gold electrodes and glass/FTO/TiO₂ substrates). researchgate.netnih.govnih.gov Photovoltaic devices refabricated using these recycled materials have shown efficiencies of 12.33% under indoor illumination, comparable to devices made with new materials. researchgate.netnih.govnih.gov

Nanomaterials Based on Selenium: Synthesis, Characterization, and Advanced Properties.

The development of nanoscience and nanotechnology has led to the creation of a myriad of selenium nanomaterials with compelling structures and unique features. oaepublish.comingentaconnect.comnih.gov Compared to their bulk counterparts, selenium nanomaterials exhibit distinct physical and chemical properties, including improved mechanical, electrical, thermal, optical, and piezoelectric performance. oaepublish.com Selenium nanoparticles (SeNPs) have gained significant interest due to their enhanced biological and photoelectric properties. sigmaaldrich.comglantreo.com

Synthesis of Selenium Nanoparticles (SeNPs) and Quantum Dots (SeQDs).